molecular formula C12H11NO5 B2465390 2-(2-carboxycyclopropaneamido)benzoic acid CAS No. 1024114-61-1

2-(2-carboxycyclopropaneamido)benzoic acid

Cat. No.: B2465390
CAS No.: 1024114-61-1
M. Wt: 249.222
InChI Key: FMBZACSQAXLFGC-UHFFFAOYSA-N
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Description

2-(2-Carboxycyclopropaneamido)benzoic acid is a sophisticated synthetic compound designed for research and development, particularly in medicinal chemistry. It features a cyclopropane ring conjugated to a benzoic acid moiety via an amide linkage. The cyclopropane scaffold is recognized in drug discovery for its ability to enhance metabolic stability, influence conformation by ring strain, and modulate the physicochemical properties of lead compounds . The presence of multiple carboxylic acid functional groups provides versatile handles for further synthetic derivatization, making this molecule a valuable building block for constructing more complex chemical entities. As a multi-functionalized intermediate, its primary research value lies in its potential as a precursor for the synthesis of novel pharmacologically active molecules. Structural analogs featuring the cyclopropanecarboxamido group have been investigated as potential enzyme inhibitors and for their interactions with various biological targets . Researchers can utilize this compound to develop proprietary small-molecule libraries for high-throughput screening against diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-carboxycyclopropanecarbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10(7-5-8(7)12(17)18)13-9-4-2-1-3-6(9)11(15)16/h1-4,7-8H,5H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBZACSQAXLFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Carboxycyclopropaneamido Benzoic Acid and Its Analogs

Strategic Approaches to Amide Bond Formation in Complex Systems

The formation of the amide bond in 2-(2-carboxycyclopropaneamido)benzoic acid is a crucial step that unites the two core fragments of the molecule. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt. rsc.org Therefore, various activation methods have been developed to facilitate this transformation in complex molecular settings.

Direct Amidation Protocols and Reagent Selection

Direct amidation methods offer an atom-economical approach to amide bond formation by avoiding the need for pre-activation of the carboxylic acid. These protocols often rely on catalysts or reagents that promote the dehydration of the carboxylic acid and amine.

Boron-based reagents have emerged as effective promoters for the direct amidation of carboxylic acids. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the amidation of a wide variety of carboxylic acids and amines. researchgate.netacs.org This method is notable for its operational simplicity and the ability to purify products via a simple filtration, avoiding aqueous workups. acs.org The general procedure involves stirring the carboxylic acid and amine with the borate reagent in a suitable solvent like acetonitrile at elevated temperatures. acs.org While specific examples for the synthesis of this compound using this method are not prevalent in the literature, it represents a viable approach for coupling cyclopropanecarboxylic acid with aminobenzoic acid derivatives.

Titanium(IV) tetrafluoride (TiF₄) has also been reported as a catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines. rsc.org This protocol typically involves refluxing the substrates in toluene with a catalytic amount of TiF₄. rsc.org The efficiency of these direct methods can be influenced by the steric hindrance of the substrates.

A selection of direct amidation reagents and their typical reaction conditions are summarized in the table below.

Reagent/CatalystTypical ConditionsSubstrate ScopeRef
B(OCH₂CF₃)₃MeCN, 80-100 °CBroad range of acids and amines researchgate.netacs.org
TiF₄Toluene, refluxAromatic and aliphatic acids and amines rsc.org
ZrCl₄THF, 70 °C, molecular sievesAliphatic and aromatic acids and amines d-nb.info

Coupling Reagent-Mediated Condensations

Coupling reagents are widely employed to activate the carboxylic acid component, facilitating nucleophilic attack by the amine. These reagents are essential for the synthesis of complex amides under mild conditions. luxembourg-bio.comorganicreactions.orgcommonorganicchemistry.com The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and the need to suppress side reactions like racemization. luxembourg-bio.comcommonorganicchemistry.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents. wikipedia.orglatrobe.edu.au They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. wikipedia.org To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are often used in conjunction with carbodiimides. commonorganicchemistry.com

Phosphonium and Uronium/Aminium Salts represent a more modern class of coupling reagents known for their high efficiency and the ability to minimize racemization. luxembourg-bio.comorganicreactions.orgcommonorganicchemistry.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently used. peptide.com These reagents convert the carboxylic acid into a highly reactive activated ester in situ. commonorganicchemistry.com For instance, HATU is known for its rapid reaction rates and high coupling efficiencies, often attributed to a neighboring group effect from the pyridine nitrogen. wikipedia.orgyoutube.com

A comparative overview of common coupling reagents is presented in the table below.

Reagent ClassExamplesByproductsKey FeaturesRef
CarbodiimidesDCC, EDCDicyclohexylurea (DCU), Ethyl-dimethylaminopropylureaCost-effective, DCU precipitation can simplify purification. luxembourg-bio.comwikipedia.org
Phosphonium SaltsBOP, PyBOPHexamethylphosphoramide (HMPA), Tripyrrolidinophosphine oxideHigh efficiency, PyBOP has less hazardous byproducts than BOP. peptide.com
Uronium/Aminium SaltsHBTU, HATU, COMUTetramethylureaFast reaction rates, low racemization, COMU is a safer alternative to HOBt/HOAt-based reagents. wikipedia.orgpeptide.com

Mechanistic Insights into Amide Bond Formation Efficiency

The efficiency of amide bond formation is intrinsically linked to the mechanism of carboxylic acid activation and the subsequent aminolysis.

With carbodiimide reagents like DCC, the carboxylic acid adds to one of the C=N double bonds to form an O-acylisourea intermediate. This intermediate is highly activated towards nucleophilic attack by the amine. The reaction is driven by the formation of a stable urea byproduct. wikipedia.org The presence of additives like HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.

The mechanism of uronium/aminium salt reagents such as HATU involves the formation of an active ester. commonorganicchemistry.comwikipedia.org The carboxylate, generated by a base, attacks the electron-deficient carbon of the HATU reagent. This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt, which is then attacked by the HOAt anion to generate the OAt-active ester and tetramethylurea. commonorganicchemistry.com The amine then reacts with this active ester to form the amide bond. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state through hydrogen bonding, contributing to the high efficiency of HATU. wikipedia.org

Synthesis of Chiral and Achiral Cyclopropane (B1198618) Precursors

Stereoselective Cyclopropanation Methodologies

Stereoselective cyclopropanation reactions are essential for the synthesis of enantiomerically pure cyclopropane-containing molecules. Several powerful methods have been developed for this purpose.

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc. organicreactions.orgwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org The presence of directing groups, such as hydroxyl groups, can influence the facial selectivity of the cyclopropanation. organicreactions.org While broadly applicable, the original Simmons-Smith conditions may not be suitable for all substrates, and various modifications have been developed to enhance its reactivity and scope. organic-chemistry.org

Transition-metal catalyzed cyclopropanations using diazo compounds are among the most versatile and widely used methods for synthesizing cyclopropanes. Rhodium and copper catalysts are commonly employed to decompose a diazo compound, such as ethyl diazoacetate, to generate a metal carbene intermediate, which then reacts with an alkene. The use of chiral ligands on the metal catalyst allows for high levels of enantioselectivity.

A samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids offers a direct route to cyclopropanecarboxylic acids. organic-chemistry.org This method utilizes samarium metal and iodoform to generate a samarium carbenoid that reacts stereospecifically with (E)- or (Z)-unsaturated acids to yield trans- and cis-cyclopropanecarboxylic acids, respectively. organic-chemistry.org

Functional Group Tolerance in Cyclopropane Synthesis

The compatibility of cyclopropanation reactions with various functional groups is a crucial consideration in the synthesis of complex molecules.

The Simmons-Smith reaction is known for its excellent functional group tolerance. It is compatible with a wide range of functionalities, including alkynes, alcohols, ethers, aldehydes, ketones, and carboxylic acids. wikipedia.org This broad compatibility makes it a valuable tool for late-stage cyclopropanation in a synthetic sequence.

Transition-metal catalyzed cyclopropanations also generally exhibit good functional group tolerance. However, the reactivity of the metal carbene can sometimes lead to side reactions with certain functional groups. Careful selection of the catalyst and reaction conditions is therefore important. For instance, some catalysts may promote insertion into O-H or N-H bonds.

The following table provides a summary of functional group tolerance for selected cyclopropanation methods.

MethodCompatible Functional GroupsIncompatible/Problematic Functional GroupsRef
Simmons-SmithAlkenes, alkynes, alcohols, ethers, ketones, carboxylic acidsHighly acidic protons may be quenched by the organozinc reagent. wikipedia.org
Rhodium-catalyzed (with diazo compounds)Esters, amides, ethers, halidesFree alcohols and amines can undergo insertion reactions. nih.gov
Samarium-promoted (with iodoform)Carboxylic acids, aromatic ringsThe reaction is specific to α,β-unsaturated carboxylic acids. organic-chemistry.org

Construction of the Benzoic Acid Moiety and its Derivatives

The benzoic acid portion of the target molecule is a derivative of anthranilic acid (2-aminobenzoic acid). Advanced synthetic strategies for constructing this key intermediate and its substituted analogs often involve transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope.

One prominent method is the Ullmann condensation, a classic copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org Modern variations of this reaction often utilize microwave irradiation to accelerate reaction times and improve yields. researchgate.net For instance, the coupling of a 2-halobenzoic acid with an appropriate amine in the presence of a copper catalyst can efficiently generate the desired N-substituted anthranilic acid derivative. The choice of ligand, base, and solvent system is crucial for optimizing the reaction conditions.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for the synthesis of N-aryl anthranilic acids. These methods typically employ a palladium catalyst with a specialized phosphine ligand to couple an aryl halide or triflate with an amine. While highly effective, the cost and potential toxicity of palladium catalysts are important considerations for large-scale synthesis.

Iron-catalyzed C-H amination has emerged as a more sustainable alternative. This approach directly functionalizes a C-H bond on the aromatic ring with an aminating agent, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov For example, arenes with a directing group can undergo ortho-amination with N-chloroamines in the presence of an iron catalyst. nih.gov

Below is a table summarizing various methods for the construction of substituted anthranilic acid derivatives.

Table 1: Synthetic Methodologies for Substituted Anthranilic Acid Derivatives

MethodCatalyst/ReagentTypical SubstratesKey Features
Ullmann Condensation Copper(I) salts (e.g., CuI), Ligands (e.g., phenanthroline)2-Halobenzoic acids, AminesHigh temperatures often required; microwave irradiation can accelerate the reaction. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP)Aryl halides/triflates, AminesHigh yields and broad substrate scope; catalyst cost can be a factor.
Iron-Catalyzed C-H Amination Iron salts (e.g., FeCl2), Diphosphine ligandAromatic carboxamides, N-chloroaminesDirect functionalization of C-H bonds, avoiding pre-functionalization. nih.gov

Multi-step Total Synthesis Approaches for the Target Compound

A plausible multi-step total synthesis of this compound involves the preparation of the two key fragments—an activated cyclopropane-1,2-dicarboxylic acid derivative and an anthranilic acid derivative—followed by their coupling to form the final amide bond.

Step 1: Preparation of an Activated Cyclopropane-1,2-dicarboxylic Acid Derivative

trans-Cyclopropane-1,2-dicarboxylic acid can be synthesized through various methods, including the reaction of diethyl malonate with 1,2-dibromoethane followed by hydrolysis and decarboxylation. To facilitate the subsequent amidation, the dicarboxylic acid is typically converted to a more reactive species, such as an acid chloride or an anhydride (B1165640). For instance, treatment of trans-cyclopropane-1,2-dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding diacyl chloride.

Step 2: Amide Bond Formation

The crucial step in the synthesis is the formation of the amide bond between the activated cyclopropane derivative and anthranilic acid. Several coupling reagents are commonly employed for this transformation.

A widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This approach generates a highly reactive O-acylisourea intermediate that readily reacts with the amino group of anthranilic acid.

Alternatively, the reaction can be performed using the cyclopropane-1,2-dicarbonyl dichloride prepared in the previous step. This highly reactive diacyl chloride can be reacted directly with anthranilic acid in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. Careful control of the stoichiometry is necessary to favor the formation of the desired mono-amide product.

A general synthetic scheme is outlined below:

Scheme 1: Plausible Synthetic Route to this compound

Activation of Cyclopropane-1,2-dicarboxylic Acid:

trans-Cyclopropane-1,2-dicarboxylic acid + SOCl₂ → trans-Cyclopropane-1,2-dicarbonyl dichloride

Amide Coupling:

trans-Cyclopropane-1,2-dicarbonyl dichloride + 2-Aminobenzoic acid (in the presence of a base) → this compound

The following table provides representative data for amide coupling reactions analogous to the proposed synthesis.

Table 2: Representative Amide Coupling Reactions

Carboxylic AcidAmineCoupling Reagent/MethodSolventYield (%)
Benzoic AcidBenzylamineBoric Acid (catalytic)Toluene~90% sciepub.com
Phenylacetic AcidAnilineNb₂O₅ (catalytic)Xylene~85% nih.gov
Anthranilic AcidPhenylsulfonyl chlorideNaHCO₃WaterHigh nih.gov
Cyclopropanecarboxylic acid4-Aminobenzoic acidN,N'-CarbonyldiimidazoleAcetonitrileNot specified

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

Catalytic Amidation: A key focus of green amide synthesis is the replacement of stoichiometric coupling reagents (e.g., carbodiimides), which generate significant amounts of byproducts, with catalytic methods. Boronic acid catalysts have shown great promise for the direct amidation of carboxylic acids and amines, with water being the only byproduct. sciepub.com Similarly, heterogeneous catalysts like niobic acid (Nb₂O₅) can effectively promote amidation and can be easily recovered and reused, minimizing waste. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to amide bond formation. Enzymes, such as lipases (e.g., Candida antarctica lipase B, CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in greener solvents like cyclopentyl methyl ether (CPME). mdpi.com Enzymatic methods can also be highly enantioselective, which is particularly relevant when chiral cyclopropane derivatives are used.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, leading to substantial energy savings. researchgate.net Microwave-assisted synthesis has been successfully applied to Ullmann condensations and other reactions relevant to the synthesis of the target molecule, often with improved yields and cleaner reaction profiles.

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives is a core principle of green chemistry. Water is an ideal green solvent, and efforts have been made to develop amide synthesis methods that can be performed in aqueous media. researchgate.net Other green solvents include bio-based solvents and supercritical fluids.

A comparison of traditional and greener synthetic approaches for amide bond formation is presented in the table below.

Table 3: Comparison of Traditional and Green Amide Synthesis Methods

FeatureTraditional Methods (e.g., Carbodiimides)Green Methods (e.g., Catalytic, Enzymatic)
Reagent Stoichiometry Stoichiometric amounts of coupling reagents required.Catalytic amounts of promoters are used. sciepub.com
Byproducts Significant generation of urea-based byproducts.Primarily water. sciepub.com
Reaction Conditions Often requires anhydrous conditions and organic solvents.Can be performed in greener solvents, including water, under mild conditions. researchgate.netmdpi.com
Atom Economy Lower atom economy due to the use of coupling reagents.Higher atom economy.
Energy Consumption Can involve lengthy reaction times at elevated temperatures.Microwave-assisted and some catalytic methods can significantly reduce reaction times and energy use. researchgate.net
Selectivity Good, but side reactions can occur.Often highly selective, especially enzymatic methods. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 2 Carboxycyclopropaneamido Benzoic Acid

Transformations of Carboxylic Acid Functionalities

The presence of two carboxylic acid groups, one aliphatic (on the cyclopropane (B1198618) ring) and one aromatic (on the benzene (B151609) ring), allows for a range of chemical transformations. The reactivity of each can be influenced by its unique electronic environment.

Esterification Reactions and Kinetic Studies

Esterification, the conversion of carboxylic acids into esters, is a fundamental reaction typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For 2-(2-carboxycyclopropaneamido)benzoic acid, selective esterification of one carboxyl group over the other would require careful selection of reaction conditions due to the differing steric and electronic environments of the two groups.

Kinetic studies on the esterification of benzoic acid with various alcohols have shown the reaction to be first order with respect to the benzoic acid. dnu.dp.uaresearchgate.net The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. jptcp.com For instance, in the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, activation energies for the forward and reverse reactions were determined to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net It is expected that the esterification of the benzoic acid moiety in this compound would follow similar kinetic principles.

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol Data derived from studies on benzoic acid as a model for the aromatic carboxyl group.

ParameterValueConditions
Reaction Order (w.r.t. Benzoic Acid)1p-toluenesulfonic acid catalyst dnu.dp.ua
Activation Energy (Forward Rxn)58.40 kJ·mol⁻¹365.2–389.4 K researchgate.net
Activation Energy (Reverse Rxn)57.70 kJ·mol⁻¹365.2–389.4 K researchgate.net
Thermal Effect (ΔH)622 J·mol⁻¹365.2–389.4 K researchgate.net

Decarboxylation Pathways and Reaction Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The stability of the carbanion intermediate formed after the loss of CO₂ is a key factor in determining the ease of decarboxylation. For this compound, both carboxyl groups can potentially undergo decarboxylation, though likely under different conditions.

Aromatic carboxylic acids, such as the benzoic acid portion of the molecule, can undergo decarboxylation through radical pathways. nih.gov For example, copper-catalyzed radical decarboxylation can generate aryl radicals that can be used in subsequent bond-forming reactions. nih.govresearchgate.net The decarboxylation of dicarboxylic acids can proceed via mono-fatty acid intermediates. nih.gov The reaction often proceeds through a cyclic, concerted transition state, resulting in an enol intermediate. masterorganicchemistry.com

Table 2: Overview of Decarboxylation Approaches

MethodDescriptionTypical Conditions
Thermal DecarboxylationHeating the carboxylic acid, often effective for β-keto acids or malonic acids. masterorganicchemistry.comHigh temperatures.
Radical DecarboxylationGeneration of an aryl radical from an aromatic carboxylic acid. nih.govMetal catalysts (e.g., Copper, Silver), oxidants (e.g., K₂S₂O₈), often at mild temperatures (e.g., 35 °C). nih.govresearchgate.net
Enzymatic DecarboxylationUse of decarboxylase enzymes for specific substrate conversion. wikipedia.orgnih.govLight-driven enzymatic systems (e.g., CvFAP), aqueous buffer, ambient temperature. nih.gov
Oxidative DecarboxylationRadical reactions such as the Kolbe electrolysis or Hunsdiecker-Kochi reactions. wikipedia.orgElectrolysis or specific reagents.

Anhydride (B1165640) and Acyl Halide Formation and Subsequent Reactivity

Carboxylic acids are readily converted into more reactive derivatives like acyl halides and acid anhydrides, which serve as important intermediates in organic synthesis.

Acyl Halide Formation: Acyl halides are typically prepared by treating carboxylic acids with specific halogenating agents. Common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

Acid Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of a carboxylic acid at high temperatures. khanacademy.org A more common laboratory method involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orgorgsyn.org Mixed anhydrides can also be formed.

Subsequent Reactivity: Both acyl halides and anhydrides are highly reactive acylating agents. They readily react with a wide range of nucleophiles. For example, they can participate in Friedel-Crafts acylation of aromatic rings, react with alcohols to form esters, and with amines to form amides. libretexts.orgyoutube.com Acyl fluorides, a specific type of acyl halide, are noted for their relative stability towards hydrolysis while maintaining high reactivity, making them useful in challenging acylation reactions. beilstein-journals.org

Table 3: Common Reagents for Acyl Halide and Anhydride Synthesis

TransformationReagent(s)Byproducts
Carboxylic Acid → Acyl ChlorideThionyl Chloride (SOCl₂)SO₂(g), HCl(g) chemguide.co.uk
Carboxylic Acid → Acyl ChloridePhosphorus Pentachloride (PCl₅)POCl₃, HCl(g) chemguide.co.uk
Carboxylic Acid → Acyl BromidePhosphorus Tribromide (PBr₃)H₃PO₃ libretexts.org
Carboxylic Acid → Acid AnhydrideHeat (Dehydration)H₂O khanacademy.org
Acyl Chloride + Carboxylic AcidPyridine (base)Pyridinium hydrochloride libretexts.org

Reactivity of the Amide Linkage

The amide bond is generally stable, but it can undergo reactions such as hydrolysis and N-substitution under specific conditions.

Hydrolysis Kinetics and Conditions

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be catalyzed by acid or base. The hydrolysis of this compound would yield anthranilic acid and 2-carboxycyclopropaneamine.

Studies on the degradation kinetics of the structurally analogous compound 2-(2-hydroxypropanamido)benzoic acid (HPABA) provide valuable insight. The hydrolysis of HPABA was found to follow zero-order reaction kinetics. researchgate.netnih.gov The stability of the amide bond was highly dependent on pH, with the greatest stability observed in neutral and near-neutral conditions. researchgate.netnih.gov The degradation rate increased with rising temperature, following the Arrhenius equation, and was also accelerated by increases in ionic strength and buffer concentration. nih.gov The primary degradation product was identified as anthranilic acid. researchgate.netnih.gov

Table 4: Kinetic Parameters for the Degradation of a Structural Analog, HPABA Data from studies on 2-(2-hydroxypropanamido)benzoic acid (HPABA) used as a model.

ParameterObservation
Reaction OrderZero-order kinetics nih.gov
Effect of pHMost stable in neutral and near-neutral conditions nih.gov
Effect of TemperatureRate increases with temperature (obeys Arrhenius equation) nih.gov
Effect of Ionic StrengthStability decreases as ionic strength increases nih.gov
Primary Hydrolysis ProductAnthranilic acid nih.gov

N-Substitution and Derivatization Reactions

The secondary amide in this compound contains an N-H bond, allowing for substitution reactions at the nitrogen atom. This typically involves deprotonation of the amide with a suitable base to form an amidate anion, which can then act as a nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, would result in an N-substituted product. The choice of base is critical to avoid competing reactions at the carboxylic acid sites. Non-nucleophilic bases would be preferred.

Chemical derivatization is a technique used to modify a molecule's structure to enhance its analytical properties. nih.gov While specific derivatization protocols for the amide nitrogen of this compound are not detailed in the literature, general methods could be applied. For instance, acylation with a different acyl group could be achieved, or the nitrogen could be incorporated into a heterocyclic system through appropriate reactions. Such derivatizations would significantly alter the compound's chemical and physical properties.

Chemical Behavior and Ring-Opening Reactions of the Cyclopropane System

The cyclopropane ring in this compound is a "donor-acceptor" cyclopropane. The amide nitrogen acts as a donor, and the geminal carboxyl group on the cyclopropane and the amide carbonyl act as acceptors. This polarization facilitates the nucleophilic ring-opening of the strained three-membered ring.

The ring-opening can be initiated by various nucleophiles, and the regioselectivity of the attack is influenced by the electronic nature of the substituents. In analogous systems, Lewis acids or Brønsted acids can be used to activate the cyclopropane ring towards nucleophilic attack. For instance, the ring-opening of similar donor-acceptor cyclopropanes has been achieved with a range of nucleophiles including alcohols, amines, and thiols.

The presence of the ortho-carboxy group on the benzoic acid ring could also lead to intramolecular ring-opening, where the carboxylate acts as an internal nucleophile. The outcome of such a reaction would be highly dependent on the reaction conditions and the stereochemistry of the cyclopropane ring.

A plausible reaction pathway for the ring-opening of the cyclopropane system is the cleavage of the bond between the two substituted carbon atoms, leading to a 1,3-dipolar intermediate. This intermediate can then be trapped by a nucleophile. The reaction conditions for such transformations in related systems are summarized in the table below.

Catalyst/ReagentNucleophileSolventTemperature (°C)Product Type
Lewis Acid (e.g., Sc(OTf)₃)AlcoholDichloromethaneRoom Temperatureγ-alkoxy ester
Brønsted Acid (e.g., TFA)ThiolAcetonitrile50γ-thioester
Base (e.g., DBU)AmineTetrahydrofuranRefluxγ-amino acid derivative

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The N-acyl anthranilic acid core of this compound is predisposed to intramolecular cyclization reactions, particularly under acidic conditions. The amide nitrogen and the carboxylic acid on the benzene ring can react to form heterocyclic structures.

One probable pathway is the acid-catalyzed cyclization to form a quinazolinone derivative. This type of reaction is well-documented for N-acyl anthranilic acids. The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of the carboxylic acid oxygen and subsequent dehydration.

Alternatively, rearrangement reactions involving the cyclopropane ring are also conceivable. For example, a vinylcyclopropane-type rearrangement could occur under thermal or photochemical conditions, although this is less likely given the substitution pattern.

Another potential intramolecular pathway is the interaction between the carboxyl group on the cyclopropane ring and the aromatic system. However, the formation of a larger ring system through this pathway would be entropically disfavored. The table below outlines typical conditions for the cyclization of N-acyl anthranilic acids.

Catalyst/ReagentSolventTemperature (°C)Product Type
Polyphosphoric Acid (PPA)-150-200Quinazolinone
Acetic AnhydrideAcetic AcidRefluxBenzoxazinone
Thionyl ChlorideTolueneRefluxAcridone precursor

Detailed Mechanistic Elucidation of Key Chemical Transformations

Mechanistic Pathway for Intramolecular Cyclization (Quinazolinone Formation):

Protonation: In the presence of a strong acid catalyst, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the benzoic acid's carboxyl group attacks the activated amide carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to the nitrogen atom of the amide.

Dehydration: The protonated amino group is a good leaving group (as ammonia (B1221849) or a primary amine derivative). Elimination of water from the intermediate results in the formation of a cyclic acylium ion.

Deprotonation: Loss of a proton from the remaining hydroxyl group regenerates the aromaticity of the system and yields the final quinazolinone product.

Mechanistic Pathway for Nucleophilic Ring-Opening of the Cyclopropane Ring:

Activation: A Lewis acid or Brønsted acid coordinates to one of the carbonyl oxygens (either on the cyclopropane's carboxyl group or the amide), which polarizes the cyclopropane ring and weakens the C-C bonds.

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons of the cyclopropane ring. The attack typically occurs at the carbon bearing the amide group (C2 of the cyclopropane) from the side opposite to the leaving group (the C1-C3 bond).

Ring Opening: The nucleophilic attack leads to the cleavage of the distal C-C bond of the cyclopropane ring, resulting in the formation of a linear intermediate.

Protonation/Work-up: The resulting intermediate is then protonated during the reaction or upon aqueous work-up to yield the final ring-opened product.

The competition between intramolecular cyclization and ring-opening reactions would be a key aspect of the chemical reactivity of this compound. The specific reaction conditions, such as temperature, solvent, and the nature of the catalyst, would likely determine the predominant reaction pathway.

Derivatization and Systematic Analog Development of 2 2 Carboxycyclopropaneamido Benzoic Acid

Synthesis of Analogs with Modified Carboxylic Acid Groups

The presence of two carboxylic acid groups in 2-(2-carboxycyclopropaneamido)benzoic acid offers multiple avenues for derivatization, including esterification and amidation. These reactions can be performed to modify one or both acidic sites, leading to a diverse range of analogs with altered polarity, solubility, and reactivity.

Selective modification is often achievable due to the differential reactivity of the two carboxyl groups. The benzoic acid carboxyl group's acidity is influenced by the electronic effects of the aromatic ring and the amide substituent, while the cyclopropane (B1198618) carboxylic acid's reactivity is governed by the strained ring system. Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) can facilitate the formation of amides from the carboxylic acid and an amine. psu.eduorgsyn.org Esterification can be achieved by reacting the parent compound with an alcohol under acidic conditions or by using a tin(II) compound as a catalyst. google.com

These synthetic strategies enable the creation of a matrix of derivatives, as illustrated in the following table, by reacting the parent compound with various alcohols and amines.

Derivative Type Reactant Resulting Functional Group Potential Derivative Name
Monoester (Benzoic)Methanol-COOCH₃Methyl 2-(2-carboxycyclopropaneamido)benzoate
Monoester (Cyclopropane)Ethanol-COOCH₂CH₃2-(2-(ethoxycarbonyl)cyclopropaneamido)benzoic acid
DiesterPropanol-COO(CH₂)₂CH₃Propyl 2-(2-(propoxycarbonyl)cyclopropaneamido)benzoate
Monoamide (Benzoic)Aniline-CONHPhN-phenyl-2-(2-carboxycyclopropaneamido)benzamide
Monoamide (Cyclopropane)Benzylamine-CONHCH₂Ph2-(2-(benzylcarbamoyl)cyclopropaneamido)benzoic acid
DiamideDiethylamine-CON(CH₂CH₃)₂N²,N²-diethyl-2-(2-(diethylcarbamoyl)cyclopropaneamido)benzamide

Structural Variations on the Benzoic Acid Ring

Modifying the substitution pattern of the benzoic acid ring is a key strategy in analog development. The introduction of various functional groups at different positions can significantly alter the electronic properties and steric profile of the molecule. The synthesis of these analogs typically begins with a substituted anthranilic acid (2-aminobenzoic acid) derivative, which is then acylated with 1,2-cyclopropanedicarboxylic anhydride (B1165640) or an activated form of the diacid.

The following table showcases a variety of potential analogs based on different substitution patterns on the benzoic acid ring.

Substituent (X) Position on Ring Precursor Potential Analog Name
Fluoro (-F)52-amino-5-fluorobenzoic acid5-Fluoro-2-(2-carboxycyclopropaneamido)benzoic acid
Chloro (-Cl)42-amino-4-chlorobenzoic acid4-Chloro-2-(2-carboxycyclopropaneamido)benzoic acid
Methyl (-CH₃)52-amino-5-methylbenzoic acid5-Methyl-2-(2-carboxycyclopropaneamido)benzoic acid
Methoxy (B1213986) (-OCH₃)42-amino-4-methoxybenzoic acid4-Methoxy-2-(2-carboxycyclopropaneamido)benzoic acid
Nitro (-NO₂)52-amino-5-nitrobenzoic acid5-Nitro-2-(2-carboxycyclopropaneamido)benzoic acid

Design and Synthesis of Derivatives with Altered Cyclopropane Substructures

The synthesis of substituted cyclopropane-1,2-dicarboxylic acids can be achieved through various methods, including stereoselective multicomponent reactions or the cyclopropanation of appropriately substituted alkenes. tandfonline.comrsc.org This allows for the introduction of alkyl or aryl groups onto the three-membered ring.

Alternatively, the cyclopropane ring can be replaced with other small aliphatic rings, such as cyclobutane (B1203170) or oxetane, which act as bioisosteres. nih.gov These bioisosteres can mimic the spatial arrangement of the cyclopropane ring while offering different physicochemical properties, such as polarity and metabolic stability. nih.govrsc.org The synthesis of these analogs would involve coupling the corresponding substituted cyclic dicarboxylic anhydrides with anthranilic acid.

Modification Type Structural Change Synthetic Precursor Potential Derivative Name
Ring SubstitutionMethyl group on cyclopropane1-Methyl-1,2-cyclopropanedicarboxylic acid2-(2-carboxy-2-methylcyclopropaneamido)benzoic acid
Ring SubstitutionPhenyl group on cyclopropane1-Phenyl-1,2-cyclopropanedicarboxylic acid2-(2-carboxy-2-phenylcyclopropaneamido)benzoic acid
Bioisosteric ReplacementCyclobutane ring1,2-Cyclobutanedicarboxylic acid2-(2-carboxycyclobutaneamido)benzoic acid
Bioisosteric ReplacementOxetane ring3-carboxyoxetane-2-carboxylic acid2-((2-carboxyoxetan-3-yl)formamido)benzoic acid

Development of Isomeric Compounds and Structural Isomers

The development of isomers of this compound provides insight into the importance of the spatial arrangement of its functional groups. This includes the synthesis of both stereoisomers and positional isomers.

The 1,2-disubstituted cyclopropane ring can exist as cis and trans diastereomers. The parent compound is typically derived from the more stable trans-1,2-cyclopropanedicarboxylic acid. However, stereoselective synthetic methods can be employed to generate the corresponding cis isomer, allowing for an evaluation of the impact of the relative stereochemistry of the two carboxyl groups. st-andrews.ac.uk

Positional isomers, where the carboxycyclopropaneamido group is attached to the meta (3-position) or para (4-position) of the benzoic acid, are also of significant interest. The synthesis of these isomers would involve the acylation of 3-aminobenzoic acid or 4-aminobenzoic acid, respectively, with 1,2-cyclopropanedicarboxylic anhydride. researchgate.net

Isomer Type Structural Formula Systematic Name
Stereoisomercis-cyclopropane ringcis-2-(2-carboxycyclopropaneamido)benzoic acid
Positional IsomerAmide at meta-position3-(2-carboxycyclopropaneamido)benzoic acid
Positional IsomerAmide at para-position4-(2-carboxycyclopropaneamido)benzoic acid

Structure-Reactivity Relationship Studies for Compound Derivatives

Structure-reactivity relationship (SAR) studies for the derivatives of this compound focus on how structural modifications influence the compound's chemical properties. A key area of investigation is the acidity of the carboxylic acid groups, which is quantified by the pKa value.

Substituents on the benzoic acid ring can significantly alter the pKa of the associated carboxyl group through inductive and resonance effects. psu.edu Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through delocalization of the negative charge. libretexts.orgpharmaguideline.com Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) decrease acidity (raise the pKa) by destabilizing the carboxylate anion. libretexts.orgpharmaguideline.com This relationship can be systematically studied by synthesizing a series of analogs with different substituents at various positions on the ring. libretexts.org

The "ortho-effect" is a notable phenomenon where almost any substituent at the ortho-position (adjacent to the carboxyl group) increases the acid strength, believed to be a result of combined steric and electronic factors. libretexts.org The reactivity of the amide bond towards hydrolysis can also be influenced by these electronic effects, with EWGs on the benzoic acid ring potentially making the amide carbonyl more electrophilic and susceptible to nucleophilic attack. Modifications to the cyclopropane ring can also impact reactivity through steric hindrance or by altering the electronic nature of the adjacent carboxyl group.

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to be complex, showing characteristic absorption bands for its distinct functional groups. The carboxylic acid O-H stretch would appear as a very broad band from approximately 3300 to 2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer common in carboxylic acids. docbrown.infospectroscopyonline.com The N-H stretch of the secondary amide is anticipated around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching vibrations would be visible: the carboxylic acid C=O stretch is predicted in the 1700-1680 cm⁻¹ region, while the amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are expected to produce strong signals. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated state or forms strong symmetric hydrogen bonds, would also be a prominent feature. nih.gov The cyclopropane (B1198618) ring breathing mode should also be observable, although it may be weak.

Table 5.1: Predicted Vibrational Spectroscopy Data
Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300-2500 (very broad)Weak or not observedStretching
Amide N-H~3300~3300Stretching
Aromatic C-H3100-30003100-3000 (strong)Stretching
Cyclopropyl C-H~3000~3000Stretching
Carboxylic Acid C=O1700-16801700-1680Stretching
Amide C=O (Amide I)~1650~1650Stretching
Aromatic C=C1600, 14501600, 1450 (strong)Ring Stretching
Amide C-N/N-H (Amide II)~1550WeakBending/Stretching
Carboxylic Acid C-O1320-1210ModerateStretching

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key structural information. The carboxylic acid proton is expected to be a broad singlet far downfield, typically above 12 ppm. rsc.org The amide proton (N-H) would likely appear as a singlet between 8-10 ppm. The four protons on the substituted benzene (B151609) ring would appear in the aromatic region (7-8.5 ppm) and would show complex splitting patterns due to their distinct chemical environments and spin-spin coupling. docbrown.info The protons of the cyclopropane ring are expected in the upfield region, likely between 0.8 and 2.0 ppm, exhibiting complex multiplets due to geminal and cis/trans vicinal coupling. docbrown.inforeddit.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield, predicted to be in the 165-175 ppm range. rsc.org The six aromatic carbons would resonate between 110-140 ppm, with their specific shifts influenced by the positions of the electron-withdrawing carboxylic acid and electron-donating amide groups. The carbons of the cyclopropane ring would be significantly upfield, expected in the 10-30 ppm range.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the adjacent protons on the aromatic ring and within the cyclopropane moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Table 5.2: Predicted NMR Spectroscopy Data (in DMSO-d₆)
Atom TypePredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>12.0broad s~168
Amide (-C=O)--~172
Amide (-NH-)8.0 - 10.0s-
Aromatic C-H7.0 - 8.5m110 - 140
Cyclopropane CH1.5 - 2.0m20 - 30
Cyclopropane CH₂0.8 - 1.5m10 - 20

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, likely using electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion. For C₁₁H₁₁NO₄, the expected exact mass would be used to confirm the elemental composition with high confidence. nih.gov

LC-MS: Due to its polarity and low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice for analysis. mdpi.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. Tandem MS (MS/MS) experiments on these parent ions would induce fragmentation, likely involving the cleavage of the amide bond, loss of the carboxylic acid group (as CO₂ and H₂O), and fragmentation of the cyclopropane ring. A characteristic fragment would be the loss of the cyclopropanecarbonyl group. docbrown.info

GC-MS: Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would be challenging due to the non-volatile nature of the two carboxylic acid and amide functional groups. Analysis would require derivatization, for example, by silylation, to convert the acidic protons into less polar, more volatile TMS-ethers/esters before injection into the GC. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in 2-(2-carboxycyclopropaneamido)benzoic acid is the substituted benzene ring. Based on data for anthranilic acid and its derivatives, the compound is expected to exhibit absorption maxima (λmax) in the UV region, likely with a strong peak around 250 nm and another significant peak above 300 nm, corresponding to π→π* transitions within the aromatic system. researchgate.netresearchgate.net The exact position and intensity of these bands would be sensitive to the solvent polarity. elsevierpure.com

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would precisely determine all bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal the packing of molecules in the crystal lattice and elucidate intermolecular interactions, such as hydrogen bonding. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common motif for carboxylic acids in the solid state. nih.govresearchgate.net Additional hydrogen bonds between the amide N-H and a carbonyl oxygen (either from the amide or carboxylic acid of a neighboring molecule) would likely be observed, creating an extended network. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation Method Development (HPLC, GC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for developing methods for its separation from reactants or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the ideal technique for analyzing the purity of this compound. A reversed-phase method, using a C18 column, would be suitable. A mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would likely provide good separation and peak shape. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.

Gas Chromatography (GC): As mentioned previously, GC is not suitable for the direct analysis of this compound due to its high polarity and low volatility. However, after appropriate derivatization to mask the acidic protons, GC could be used for purity analysis, potentially offering very high resolution.

Theoretical and Computational Chemistry Investigations of 2 2 Carboxycyclopropaneamido Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a compound like 2-(2-carboxycyclopropaneamido)benzoic acid, Density Functional Theory (DFT) is a particularly powerful and widely used method. DFT calculations focus on the electron density to determine the electronic structure and energy of a system, providing a balance between computational cost and accuracy. researchgate.net

Studies on related benzoic acid derivatives frequently employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to investigate molecular structure, vibrational frequencies, and electronic properties. researchgate.netmdpi.com These calculations are crucial for predicting the behavior and characteristics of the molecule before or in parallel with experimental synthesis and analysis. For this compound, DFT would be used to model its ground state, predict its reactivity, and interpret spectroscopic data. The theoretical calculations for similar molecules have shown a strong correlation with experimental findings, particularly when studying hydrogen bonding interactions present in crystal structures. researchgate.net

Optimized Molecular Geometry and Conformational Landscape Analysis

A critical step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is also essential, as flexible bonds, such as the amide linkage and the connection to the cyclopropane (B1198618) ring, allow the molecule to exist in various spatial orientations (conformers). Computational scans of the potential energy surface can identify different stable conformers and the energy barriers between them. For instance, studies on other substituted benzoic acids have revealed the existence of multiple conformational polymorphs, where different arrangements of substituent groups lead to distinct crystalline forms. nih.govuky.edu The stability of these conformers is often influenced by intramolecular hydrogen bonding. For example, in many carboxylic acids, a cis-COOH orientation is favored due to stabilizing interactions. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Benzoic Acid Derivative (Example Data) This table illustrates the type of data obtained from geometry optimization. Actual values for this compound would require specific calculations.

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond LengthC=O (carbonyl)~1.210 Å
Bond LengthC-O (hydroxyl)~1.354 Å
Bond LengthO-H~0.968 Å
Bond LengthC-N (amide)~1.304 - 1.460 Å
Bond AngleO=C-O~122°
Bond AngleC-N-C~126° - 127°

Data derived from studies on analogous compounds. mdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. actascientific.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. niscpr.res.in

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), prone to electrophilic attack. These are typically found around electronegative atoms like oxygen. researchgate.net

Blue Regions: Indicate positive electrostatic potential (electron-poor), prone to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies for a Substituted Benzoic Acid (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-6.82
LUMO Energy-1.82
HOMO-LUMO Energy Gap5.00

Data derived from a study on 4-(carboxyamino)-benzoic acid. actascientific.com

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and twisting motions of the atoms. The calculated frequencies and intensities can be compared with experimental spectroscopic data to confirm the molecular structure and assign spectral bands to specific molecular motions. ijtsrd.com

For carboxylic acids like this compound, certain vibrational modes are characteristic:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the 2500–3300 cm⁻¹ region, due to extensive hydrogen bonding. libretexts.org

C=O Stretch: A strong, sharp peak, usually found around 1700-1730 cm⁻¹ for saturated acids and 1680-1710 cm⁻¹ for aromatic acids. spectroscopyonline.com

C-O Stretch: An intense band appearing in the 1210-1320 cm⁻¹ range. spectroscopyonline.com

O-H Bend: A broad absorption out-of-plane, often seen between 900 and 960 cm⁻¹. spectroscopyonline.com

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor to improve correlation with experimental results. researchgate.net Potential Energy Distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. mdpi.com

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing insights that are difficult to obtain experimentally. By mapping the potential energy surface, researchers can determine the energetics of a reaction pathway, including the energies of reactants, products, intermediates, and transition states.

For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. For example, studies on the decarboxylation of benzoic acid have used DFT to propose different reaction mechanisms (e.g., oxidative, radical, or metal-catalyzed) and calculate the activation energy for each pathway. ajgreenchem.com The activation energy, which is the energy barrier that must be overcome for the reaction to proceed, is determined by identifying the transition state structure. ajgreenchem.com Characterizing the transition state confirms the reaction mechanism and helps predict reaction rates, providing a deeper understanding of the molecule's chemical transformations.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, intermolecular interactions, and behavior in different environments (e.g., in solution).

Emerging Applications in Core Chemical Science and Technology

Utilization as a Versatile Chemical Building Block in Complex Organic Synthesis

Organic building blocks are fundamental components in the creation of more complex molecules. They serve as the foundational units from which larger and more intricate chemical structures are assembled, playing a crucial role in fields such as pharmaceuticals and materials science. The molecular structure of 2-(2-carboxycyclopropaneamido)benzoic acid, featuring multiple reactive sites including two carboxylic acid groups and an amide linkage, presents it as a valuable scaffold for the synthesis of complex organic molecules.

The presence of the cyclopropane (B1198618) ring introduces a level of rigidity and specific stereochemistry, which can be exploited in the design of novel compounds with defined three-dimensional structures. This is particularly important in medicinal chemistry, where the specific arrangement of atoms in a molecule is often critical to its biological activity. The carboxylic acid groups offer versatile handles for a variety of chemical transformations, such as esterification, amidation, and the formation of acid chlorides, enabling its incorporation into a wide array of larger molecular frameworks. The amide bond, while generally stable, can also participate in or direct specific synthetic transformations.

Although detailed research findings on the specific use of this compound in the total synthesis of complex natural products or pharmaceuticals are not yet widely published, its structural motifs are analogous to those found in other known versatile building blocks. The combination of a constrained ring system and multiple functional groups suggests its potential for creating diverse molecular architectures, including macrocycles, polymers, and dendrimers. Further research is anticipated to unlock the full synthetic potential of this compound.

Applications in Advanced Analytical Chemistry Method Development

The development of sensitive and selective analytical methods is crucial for various scientific disciplines. The unique chemical properties of this compound lend themselves to potential applications in this area, particularly in chromatography and quantitative analysis.

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to enhance the detectability and separation of analytes. Derivatization reagents are compounds that react with the analyte to form a derivative with improved chromatographic properties, such as increased volatility for GC or enhanced UV absorbance or fluorescence for HPLC.

Carboxylic acids can be converted into esters, amides, or other derivatives to improve their analytical characteristics. Given that this compound possesses two carboxylic acid groups, it has the potential to be used as a derivatization reagent itself, or to be derivatized for improved analysis. For instance, its carboxylic acid moieties could be activated to react with fluorescent tags, thereby enabling highly sensitive detection of molecules containing suitable functional groups. While specific applications of this compound as a derivatization reagent are not yet documented in the literature, its functional groups are amenable to the types of chemical modifications commonly used in the development of new analytical methods.

Accurate quantification of chemical substances is a cornerstone of analytical chemistry. This often relies on the use of well-characterized standards, including internal standards, to ensure the precision and accuracy of the measurement. An internal standard is a known amount of a compound, different from the analyte, that is added to the sample at the beginning of the analytical procedure. It helps to correct for variations in sample preparation and analysis.

For a compound to be an effective standard or internal standard, it must be stable, pure, and not interfere with the analysis of the target analyte. While there is currently no specific mention in the scientific literature of this compound being used as a primary or internal standard in quantitative analysis, its stable chemical structure suggests it could potentially serve this purpose in specific analytical applications, particularly for the analysis of structurally related compounds. Its utility as a standard would need to be validated for each specific analytical method.

Interactions with Material Surfaces and Interface Chemistry

The interaction of organic molecules with material surfaces is a field of intense research with applications ranging from electronics to biotechnology. The functional groups present in this compound make it an interesting candidate for studies in surface and interface chemistry.

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on the surface of a solid substrate. They are a powerful tool for tuning the interfacial properties of materials, such as their wettability, adhesion, and biocompatibility. Carboxylic acids are known to form SAMs on various metal and metal oxide surfaces.

The two carboxylic acid groups in this compound could potentially act as anchor groups to bind to a substrate, forming a SAM. The rest of the molecule would then be exposed at the surface, modifying its chemical and physical properties. The specific orientation and packing of the molecules in the SAM would be influenced by the structure of the cyclopropane ring and the amide linkage. While research on SAMs formed from benzoic acid derivatives is an active area, specific studies involving this compound have not yet been reported. The ability of this molecule to form well-ordered monolayers would depend on a delicate balance of molecule-substrate and intermolecular interactions.

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal thin films with atomic-level precision. Area-selective ALD, where deposition occurs only on specific regions of a substrate, is a key enabling technology for the fabrication of next-generation nanoelectronics. This selectivity can often be achieved by using inhibitor molecules that form a monolayer on the non-growth areas, effectively blocking the ALD precursors.

Recent research has explored the use of small molecule inhibitors, including benzoic acid derivatives, for area-selective ALD. These molecules can form a passivating layer that prevents the ALD precursors from reacting with the surface. The effectiveness of an ALD inhibitor is related to its ability to form a dense, stable monolayer that can withstand the ALD process conditions. The structure of this compound, with its potential to form a well-packed monolayer via its two carboxylic acid groups, suggests it could be a candidate for investigation as an ALD inhibitor. However, experimental studies are needed to validate this potential application and to understand how its specific chemical structure influences its performance as an ALD inhibitor.

Development of Non-Biological Chemical Probes and Ligands for Chemical Systems

There is no available research on the use of this compound in the development of non-biological chemical probes or ligands.

Ligand Design for Coordination Chemistry Studies

No studies have been published that describe the design or use of this compound as a ligand in coordination chemistry. Consequently, there is no data on its coordination modes, the types of metal complexes it may form, or the properties of such complexes.

Probes for Mechanistic Studies in Catalysis (non-biological)

The application of this compound as a probe for mechanistic studies in non-biological catalysis has not been reported in the scientific literature.

Supramolecular Assembly and Self-Organization Studies of the Compound

There are no documented studies on the supramolecular assembly or self-organization properties of this compound. Research into its ability to form higher-order structures through non-covalent interactions, such as hydrogen bonding or π-π stacking, has not been published.

Conclusion and Future Research Perspectives for 2 2 Carboxycyclopropaneamido Benzoic Acid

Summary of Current Academic Research Trends and Contributions

Direct academic research on 2-(2-carboxycyclopropaneamido)benzoic acid is not extensively documented in publicly available literature. However, the broader classes of compounds to which it belongs—cyclopropane (B1198618) derivatives, N-acyl anthranilic acids, and complex benzoic acid derivatives—are areas of vibrant chemical investigation.

Current research on similar molecules can be summarized by the following trends:

Medicinal Chemistry: Many benzoic acid derivatives are explored for their pharmacological potential. For instance, derivatives of 2-hydroxy-5-acetamidobenzoic acid have been synthesized and investigated for their analgesic and anti-inflammatory properties.

Synthetic Methodology: The development of novel and efficient synthetic routes to complex amides and cyclopropane-containing molecules is a persistent theme in organic chemistry. Research often focuses on stereoselective synthesis and the introduction of functional groups with high precision.

Materials Science: Aromatic carboxylic acids and their derivatives are fundamental building blocks for metal-organic frameworks (MOFs) and other functional polymers.

While these trends provide a backdrop, the specific contributions of this compound to the scientific literature are yet to be established. Its primary current role appears to be as a commercially available, albeit niche, building block for chemical synthesis.

Identification of Key Knowledge Gaps and Unexplored Chemical Properties

The lack of dedicated research on this compound translates into significant knowledge gaps. A systematic exploration of its chemical and physical properties is warranted.

Key Knowledge Gaps:

Property Category Specific Unexplored Areas
Physicochemical Properties Detailed solubility profiles in various organic and aqueous media, pKa values for the two carboxylic acid groups, and comprehensive spectroscopic characterization (NMR, IR, MS, UV-Vis).
Crystallography Determination of the single-crystal X-ray structure to understand its solid-state conformation, intermolecular interactions, and packing.
Thermal Stability Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its decomposition temperature and melting point.
Reactivity Profile Systematic investigation of its reactivity at the carboxylic acid groups, the amide bond, and the cyclopropane ring under various reaction conditions.
Coordination Chemistry Exploration of its potential as a ligand for various metal ions, leveraging the two carboxylate groups and the amide oxygen as potential coordination sites.

Future Directions in Synthetic Innovation and Method Development

Future synthetic research could focus on both the improved synthesis of this compound itself and its use as a precursor for more complex molecules.

Potential Synthetic Innovations:

Stereoselective Synthesis: Developing synthetic routes that allow for the selective formation of different stereoisomers of the cyclopropane ring. This would be crucial for applications where chirality is important, such as in pharmaceuticals or asymmetric catalysis.

One-Pot Syntheses: Designing more efficient, one-pot procedures for the synthesis of this molecule from readily available starting materials to improve yield and reduce waste.

Derivative Libraries: Utilizing this compound as a scaffold to create libraries of derivatives by modifying the carboxylic acid groups or the aromatic ring. These libraries could then be screened for various biological or material properties.

Potential for Deeper Mechanistic Understanding and Reactivity Control

The interplay of the different functional groups in this compound offers fertile ground for mechanistic studies.

Areas for Mechanistic Investigation:

Research Question Potential Experimental/Computational Approach
Intramolecular CatalysisInvestigating whether one carboxylic acid group can intramolecularly catalyze reactions at the other functional groups.
Ring-Opening ReactionsStudying the conditions under which the cyclopropane ring can be opened and the mechanistic pathways involved.
Conformational AnalysisUsing computational modeling and spectroscopic techniques to understand the preferred conformations of the molecule in solution and their influence on reactivity.
Amide Bond StabilityProbing the stability of the amide bond to hydrolysis under acidic and basic conditions and comparing it to related N-acyl anthranilic acids.

Control over the reactivity could be achieved by protecting one or both of the carboxylic acid groups, allowing for selective modification of other parts of the molecule.

Prospects for Novel Non-Biological Applications in Chemical Science and Technology

Beyond potential biological applications, this compound could find use in several areas of chemical science and technology.

Potential Non-Biological Applications:

Metal-Organic Frameworks (MOFs): The presence of two carboxylic acid groups makes it a potential linker for the synthesis of novel MOFs. The rigid and compact cyclopropane unit could introduce interesting porosity and structural features into the resulting frameworks.

Polymer Chemistry: It could be used as a monomer for the synthesis of specialty polyamides or polyesters with unique thermal and mechanical properties conferred by the cyclopropane moiety.

Supramolecular Chemistry: The molecule's shape and functional groups could be exploited in the design of self-assembling systems and molecular receptors.

Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts, where the rigid cyclopropane backbone could influence the stereochemical outcome of catalytic reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-carboxycyclopropaneamido)benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling cyclopropane-carboxylic acid derivatives with aminobenzoic acid precursors. Key steps include:

  • Amidation : Use carbodiimides (e.g., EDC/HOBt) to activate the cyclopropane carboxyl group for coupling with the amine moiety on benzoic acid .
  • Cyclopropane Stability : Maintain low temperatures (0–5°C) during cyclopropane ring formation to prevent ring-opening side reactions .
  • Purification : Employ gradient HPLC with C18 columns to isolate the product from unreacted starting materials, monitoring purity via LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) and confirms amide bond formation (δ 7.5–8.2 ppm for aromatic protons) .
  • X-Ray Crystallography : Use SHELX software for structure refinement. Hydrogen bonding between carboxyl and amide groups (O···H distances ~1.8–2.2 Å) stabilizes the crystal lattice .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps, highlighting electron-deficient regions (e.g., cyclopropane ring) prone to nucleophilic attack .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments, critical for predicting solubility and biological interactions .
  • Reaction Pathways : Compare activation energies for cyclopropane ring-opening under acidic vs. basic conditions to guide synthetic optimizations .

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies of benzoic acid derivatives?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for carboxyl-amide interactions) using Etter’s rules to identify consistent vs. variable bonding patterns .
  • Temperature-Dependent Studies : Collect data at multiple temperatures (100–300 K) to distinguish static disorder from dynamic hydrogen bonding fluctuations .
  • Synchrotron Radiation : High-resolution data (d-spacing < 0.8 Å) clarifies ambiguous electron density maps near carboxyl groups .

Q. How does the cyclopropane ring influence the biological activity of this compound in enzyme interaction studies?

  • Methodological Answer :

  • Enzyme Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The cyclopropane ring’s strain energy (~27 kcal/mol) enhances binding affinity via van der Waals contacts .
  • Mutagenesis Assays : Compare inhibition constants (Kᵢ) for wild-type vs. mutant enzymes to identify residues critical for cyclopropane recognition .
  • Metabolic Stability : Incubate with liver microsomes; LC-MS monitors ring-opening metabolites (e.g., dihydroxy derivatives) to assess pharmacokinetic limitations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Benchmarking : Validate DFT functionals against experimental kinetic data (e.g., ring-opening rates) to identify systematic errors in transition-state modeling .
  • Isotopic Labeling : Use ¹³C-labeled cyclopropane to track unexpected reaction pathways via NMR or IR .
  • Collaborative Validation : Cross-check crystallographic data with independent labs using SHELXL for reproducibility .

Tables for Key Data

Property Technique Typical Value/Observation Reference
Cyclopropane Ring StrainDFT (B3LYP)~27 kcal/mol
Hydrogen Bond LengthX-Ray Crystallography1.8–2.2 Å (O···H)
LC-MS PurityHRMS>98% (m/z 278.09 [M+H]⁺)
Enzyme Inhibition (Kᵢ)Fluorescence Assay15 ± 2 nM (COX-2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.